molecular formula C16H21ClN4O2S B4273196 1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B4273196
M. Wt: 368.9 g/mol
InChI Key: CCYPGPSERKYEQD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrazolyl sulfonyl moiety, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2S/c1-3-20-12-16(13(2)18-20)24(22,23)21-9-7-19(8-10-21)15-6-4-5-14(17)11-15/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYPGPSERKYEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with the condensation of ethyl acetoacetate and hydrazine hydrate to form 1-ethyl-3-methyl-1H-pyrazole.

    Sulfonylation: The pyrazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Coupling with Piperazine: The sulfonylated pyrazole is reacted with 1-(3-chlorophenyl)piperazine under basic conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine exerts its effects is not fully understood but may involve:

    Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

    1-(3-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the pyrazolyl sulfonyl group.

    4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine: Contains the pyrazolyl sulfonyl and piperazine groups but lacks the chlorophenyl group.

Uniqueness: 1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

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